Cas no 2059912-53-5 ((2S,5R)-2-(bromomethyl)-5-(3-methoxyphenyl)oxane)

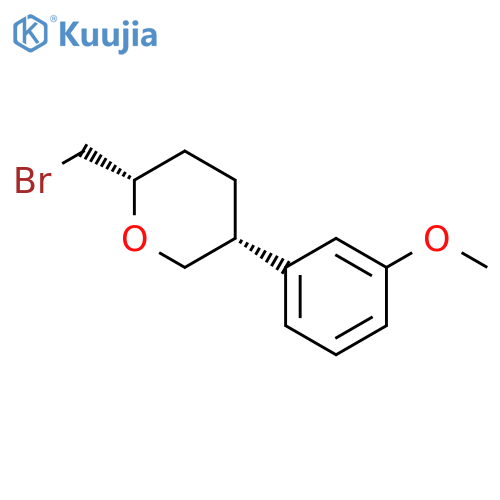

2059912-53-5 structure

商品名:(2S,5R)-2-(bromomethyl)-5-(3-methoxyphenyl)oxane

CAS番号:2059912-53-5

MF:C13H17BrO2

メガワット:285.176883459091

MDL:MFCD30502373

CID:5192721

PubChem ID:125455693

(2S,5R)-2-(bromomethyl)-5-(3-methoxyphenyl)oxane 化学的及び物理的性質

名前と識別子

-

- 2H-Pyran, 2-(bromomethyl)tetrahydro-5-(3-methoxyphenyl)-, (2S,5R)-

- (2S,5R)-2-(bromomethyl)-5-(3-methoxyphenyl)oxane

-

- MDL: MFCD30502373

- インチ: 1S/C13H17BrO2/c1-15-12-4-2-3-10(7-12)11-5-6-13(8-14)16-9-11/h2-4,7,11,13H,5-6,8-9H2,1H3/t11-,13-/m0/s1

- InChIKey: GAOGCIRYYDYIOD-AAEUAGOBSA-N

- ほほえんだ: [C@H]1(CBr)OC[C@@H](C2=CC=CC(OC)=C2)CC1

(2S,5R)-2-(bromomethyl)-5-(3-methoxyphenyl)oxane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-342915-0.5g |

(2S,5R)-2-(bromomethyl)-5-(3-methoxyphenyl)oxane |

2059912-53-5 | 0.5g |

$1124.0 | 2023-09-03 | ||

| Enamine | EN300-342915-10.0g |

(2S,5R)-2-(bromomethyl)-5-(3-methoxyphenyl)oxane |

2059912-53-5 | 10.0g |

$5037.0 | 2023-02-22 | ||

| Enamine | EN300-342915-1g |

(2S,5R)-2-(bromomethyl)-5-(3-methoxyphenyl)oxane |

2059912-53-5 | 1g |

$1172.0 | 2023-09-03 | ||

| Enamine | EN300-342915-1.0g |

(2S,5R)-2-(bromomethyl)-5-(3-methoxyphenyl)oxane |

2059912-53-5 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-342915-0.05g |

(2S,5R)-2-(bromomethyl)-5-(3-methoxyphenyl)oxane |

2059912-53-5 | 0.05g |

$983.0 | 2023-09-03 | ||

| Enamine | EN300-342915-5.0g |

(2S,5R)-2-(bromomethyl)-5-(3-methoxyphenyl)oxane |

2059912-53-5 | 5.0g |

$3396.0 | 2023-02-22 | ||

| Enamine | EN300-342915-2.5g |

(2S,5R)-2-(bromomethyl)-5-(3-methoxyphenyl)oxane |

2059912-53-5 | 2.5g |

$2295.0 | 2023-09-03 | ||

| Enamine | EN300-342915-5g |

(2S,5R)-2-(bromomethyl)-5-(3-methoxyphenyl)oxane |

2059912-53-5 | 5g |

$3396.0 | 2023-09-03 | ||

| Enamine | EN300-342915-10g |

(2S,5R)-2-(bromomethyl)-5-(3-methoxyphenyl)oxane |

2059912-53-5 | 10g |

$5037.0 | 2023-09-03 | ||

| Enamine | EN300-342915-0.25g |

(2S,5R)-2-(bromomethyl)-5-(3-methoxyphenyl)oxane |

2059912-53-5 | 0.25g |

$1078.0 | 2023-09-03 |

(2S,5R)-2-(bromomethyl)-5-(3-methoxyphenyl)oxane 関連文献

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

2059912-53-5 ((2S,5R)-2-(bromomethyl)-5-(3-methoxyphenyl)oxane) 関連製品

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量